1-cyclopropyl-1-(1H-1,2,3,4-tetrazol-5-yl)methanaminehydrochloride
CAS No.:
Cat. No.: VC18195873
Molecular Formula: C5H10ClN5
Molecular Weight: 175.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H10ClN5 |
---|---|
Molecular Weight | 175.62 g/mol |
IUPAC Name | cyclopropyl(2H-tetrazol-5-yl)methanamine;hydrochloride |
Standard InChI | InChI=1S/C5H9N5.ClH/c6-4(3-1-2-3)5-7-9-10-8-5;/h3-4H,1-2,6H2,(H,7,8,9,10);1H |
Standard InChI Key | UZQNSSUHLXEABT-UHFFFAOYSA-N |
Canonical SMILES | C1CC1C(C2=NNN=N2)N.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The core structure of 1-cyclopropyl-1-(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride consists of three primary components:
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Cyclopropyl group: A three-membered carbocyclic ring providing angular strain and unique electronic properties.
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1H-1,2,3,4-Tetrazol-5-yl moiety: A nitrogen-rich heterocycle exhibiting aromatic character and hydrogen-bonding capabilities.
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Methanamine hydrochloride: A primary amine salt enhancing water solubility and bioavailability.
The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 7.89 Å, b = 12.34 Å, c = 9.56 Å, and β = 102.3° . X-ray diffraction analysis reveals intramolecular N–H···N hydrogen bonds between the tetrazole ring and the ammonium group, stabilizing the zwitterionic form in the solid state.
Table 1: Key Structural Descriptors
Property | Value |
---|---|
Molecular formula | C₅H₁₀ClN₅ |
Molecular weight | 175.62 g/mol |
SMILES | Cl.NC(C1CC1)C2=NNN=N2 |
InChIKey | NRZCYFRZFCBZDX-UHFFFAOYSA-N |
Topological polar surface area | 85.6 Ų |
Synthetic Methodology
Laboratory-Scale Synthesis
The synthesis typically employs a [3+2] cycloaddition strategy between cyclopropyl cyanide derivatives and sodium azide, followed by amine functionalization and hydrochloride salt formation:
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Cyclopropane nitrile preparation:
Cyclopropanecarbonitrile undergoes nucleophilic substitution with ethyl chloroformate to yield activated intermediates. -
Tetrazole ring formation:
This Huisgen-type reaction proceeds at 100–120°C in DMF/water mixtures (yield: 68–72%) .
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Amine protection/deprotection:
Temporary Boc-protection prevents side reactions during subsequent purification steps. -
Hydrochloride salt formation:
Treatment with HCl gas in anhydrous ether produces the final crystalline product (purity >98% by HPLC).
Industrial Production
Scale-up processes utilize continuous flow reactors (CFRs) with the following optimized parameters:
Parameter | Value |
---|---|
Residence time | 12 min |
Temperature | 115°C |
Pressure | 3.5 bar |
Productivity | 2.1 kg/L·h |
This approach reduces reaction times by 40% compared to batch methods while maintaining 99.5% conversion efficiency .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The tetrazole ring undergoes regioselective substitution at the N1 position due to electron-withdrawing effects of the adjacent cyclopropane:
Common electrophiles include alkyl halides (R = Me, Et, Bn) and acyl chlorides (R = Ac, Bz).
Reductive Amination
The primary amine group participates in reductive amination with ketones/aldehydes:
This reaction expands structural diversity for structure-activity relationship (SAR) studies.
Table 2: Stability Under Accelerated Conditions
Condition | Degradation |
---|---|
40°C/75% RH (4 weeks) | <2% |
UV light (ICH Q1B) | 8% |
Acidic (0.1N HCl) | 12% |
Basic (0.1N NaOH) | 27% |
Biological Activity and Mechanisms
Antimicrobial Effects
The compound demonstrates broad-spectrum activity against Gram-positive pathogens:
Organism | MIC₉₀ (μg/mL) |
---|---|
S. aureus (MRSA) | 8.2 |
E. faecalis (VRE) | 16.5 |
C. difficile | 4.1 |
Mechanistic studies using fluorescence quenching assays reveal strong binding (Kd = 0.87 μM) to penicillin-binding protein 2a (PBP2a), disrupting cell wall biosynthesis .
Cell Line | IC₅₀ (μM) |
---|---|
HL-60 (AML) | 1.4 |
K-562 (CML) | 2.1 |
MCF-7 (Breast) | >50 |
RNA-seq analysis identifies upregulation of pro-apoptotic BAX (4.7-fold) and downregulation of BCL-2 (0.3-fold) in treated cells, suggesting mitochondrial pathway activation.
Pharmaceutical Applications
Bioisosteric Replacement
The tetrazole moiety serves as a carboxylate surrogate in drug design:
Parent compound | Modified analog | LogP improvement |
---|---|---|
Ibuprofen | Tetrazole replacement | +1.2 |
Losartan | Structural analog | +0.8 |
This substitution enhances blood-brain barrier penetration while maintaining target affinity.
Formulation Development
Lyophilized formulations maintain stability for 24 months at -20°C:
Excipient | Concentration (%) | Function |
---|---|---|
Mannitol | 3.0 | Cryoprotectant |
Poloxamer 188 | 0.02 | Surfactant |
Sodium phosphate | 0.1 | Buffer |
Comparative Analysis with Structural Analogs
1-(1-Cyclopropyltetrazol-5-yl)Ethanamine (CID 75355754)
Property | Target compound | CID 75355754 |
---|---|---|
Molecular weight | 175.62 g/mol | 153.18 g/mol |
logD (pH 7.4) | -0.45 | +0.12 |
Plasma protein binding | 88% | 76% |
The additional methyl group in CID 75355754 increases lipophilicity but reduces aqueous solubility by 43% .
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